Product packaging for H-Ala-Pro-Val-EDANS(Cat. No.:)

H-Ala-Pro-Val-EDANS

Cat. No.: B1516694
M. Wt: 533.6 g/mol
InChI Key: VSFQXERNKOZUFR-BUKVSMQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Pro-Val-EDANS (CAS 396077-59-1), also known as APV-EDANS, is a key cleavage product derived from a specialized FRET (Fluorescence Resonance Energy Transfer) substrate designed for studying caspase-1, also known as Interleukin-1β Converting Enzyme (ICE) . Caspase-1 plays a critical role in inflammatory programmed cell death, or pyroptosis, and in the maturation of pro-inflammatory cytokines like IL-1β. This compound is integral to in vitro assays that investigate caspase-1 activity and the cellular mechanisms of apoptosis and necrosis, providing researchers with a valuable tool for screening and understanding related pathways . The product is synthetically produced and available with high purity levels, typically exceeding 95% as confirmed by HPLC analysis . To maintain stability and performance, it should be stored in a cool, dry place at -20°C, protected from light . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic procedures in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N5O6S B1516694 H-Ala-Pro-Val-EDANS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H35N5O6S

Molecular Weight

533.6 g/mol

IUPAC Name

5-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C25H35N5O6S/c1-15(2)22(29-23(31)20-10-6-14-30(20)25(33)16(3)26)24(32)28-13-12-27-19-9-4-8-18-17(19)7-5-11-21(18)37(34,35)36/h4-5,7-9,11,15-16,20,22,27H,6,10,12-14,26H2,1-3H3,(H,28,32)(H,29,31)(H,34,35,36)/t16-,20-,22-/m0/s1

InChI Key

VSFQXERNKOZUFR-BUKVSMQUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)N

sequence

APV

Origin of Product

United States

Theoretical Frameworks for H Ala Pro Val Edans Fluorometric Analysis

Principles of Förster Resonance Energy Transfer (FRET) in H-Ala-Pro-Val-EDANS Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a donor and an acceptor, over a short distance. wikipedia.org In the context of a fluorogenic substrate like this compound, this principle is employed to create a system where fluorescence is initially quenched and then restored upon enzymatic cleavage.

Typically, this compound acts as the fluorescent donor, which is paired with a quencher molecule, such as DABCYL (4-(4-dimethylaminophenylazo)benzoyl), attached to the N-terminus of the peptide. bachem.com The EDANS group is a fluorophore, a substance that absorbs light at a specific wavelength and re-emits it at a longer wavelength. acs.org This re-emission process is known as fluorescence. acs.org

For FRET to occur efficiently, several conditions must be met. Firstly, the emission spectrum of the donor (EDANS) must overlap with the absorption spectrum of the acceptor (e.g., DABCYL). bachem.comrsc.org Secondly, the donor and acceptor molecules must be in close proximity, typically within a range of 1 to 10 nanometers. bachem.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in distance. wikipedia.org Finally, the transition dipole moments of the donor and acceptor must not be perpendicular to each other. nih.gov

In the intact this compound molecule coupled with a quencher, the excitation energy of the EDANS donor is transferred to the quencher molecule without the emission of a photon. bachem.com This results in the quenching of the donor's fluorescence. bachem.com

Enzymatic Hydrolysis Mechanisms Leading to Fluorescence Signal Transduction

The peptide sequence H-Ala-Pro-Val is a known substrate for certain proteases, particularly elastase. acs.org Proteases are enzymes that catalyze the breakdown of proteins and peptides through hydrolysis, the chemical breakdown of a compound due to reaction with water. explorationpub.com

When a protease that recognizes the Ala-Pro-Val sequence is introduced into a solution containing the FRET substrate (e.g., DABCYL-Ala-Pro-Val-EDANS), the enzyme binds to the peptide and cleaves a specific peptide bond. This enzymatic cleavage separates the EDANS fluorophore from the quencher molecule. bachem.com

Once the donor and acceptor are no longer in close proximity, the FRET process is disrupted. The excitation energy of the EDANS molecule is no longer transferred to the quencher. Instead, the EDANS molecule returns to its ground state by emitting a photon, resulting in a detectable fluorescence signal. bachem.com The increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis of the substrate. researchgate.net This allows for the continuous and quantitative measurement of the protease's activity. uni-halle.de The signal can be measured at the emission wavelength of EDANS, which is approximately 490 nm, upon excitation at around 340 nm. bachem.com

The kinetics of this enzymatic reaction can be described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. wikipedia.org Key kinetic parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (k_cat), which represents the turnover number of the enzyme, can be determined from experimental data. acs.org

Substrate Design Paradigms for Optimized Fluorogenic Response

The design of fluorogenic substrates like this compound is a critical aspect of developing sensitive and specific enzyme assays. Several paradigms guide the optimization of these substrates for an enhanced fluorogenic response.

A primary consideration is the selection of the peptide sequence. The sequence must be recognized and efficiently cleaved by the target protease while exhibiting minimal cleavage by other proteases to ensure specificity. acs.org The Ala-Ala-Pro-Val sequence, for instance, is a well-established motif for human neutrophil elastase. acs.org

The choice of the FRET pair (donor and quencher) is also crucial. The donor should have a high fluorescence quantum yield, and its emission spectrum should have significant overlap with the acceptor's absorption spectrum to maximize FRET efficiency in the intact substrate. acs.org The EDANS/DABCYL pair is a commonly used FRET pair for protease substrates. acs.org

Furthermore, the distance between the donor and acceptor in the intact peptide influences the quenching efficiency. bachem.com The peptide linker is designed to be long enough to be recognized by the protease but short enough to ensure efficient FRET.

Finally, modifications to the peptide sequence can be made to enhance its properties. For example, increasing the hydrophobicity of the substrate can lead to a lower K_m value, indicating a higher binding affinity between the enzyme and the substrate. acs.org By systematically varying amino acids at different positions within the peptide, the substrate's kinetic parameters can be fine-tuned for optimal performance. acs.org

Methodological Applications of H Ala Pro Val Edans in Enzyme Research

Development of Continuous Spectrofluorometric Assays for Protease Activity

One of the primary applications of H-Ala-Pro-Val-EDANS is in the development of continuous spectrofluorometric assays for measuring protease activity. thermofisher.com These assays are based on the principle of fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the EDANS group is often quenched by a nearby acceptor group. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to provide a continuous measure of enzyme activity. thermofisher.comnih.gov

The accuracy and sensitivity of protease assays using this compound are highly dependent on the optimization of various reaction parameters. These parameters influence the rate of enzymatic cleavage and the stability of the components in the assay.

pH: The pH of the reaction buffer is critical as enzyme activity is typically maximal within a narrow pH range. The optimal pH for cleavage of this compound will depend on the specific protease being studied. For instance, some proteases function optimally in acidic conditions, while others require neutral or alkaline environments. nih.gov

Temperature: Enzyme activity is also temperature-dependent. Assays are generally performed at a constant, controlled temperature to ensure reproducible results. oup.com The optimal temperature is a balance between maximizing enzyme activity and maintaining the stability of the enzyme and substrate over the course of the assay.

Enzyme and Substrate Concentration: The concentrations of both the enzyme and the this compound substrate are crucial for kinetic studies. Substrate concentration is often varied to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). acs.orgmdpi.com The enzyme concentration should be chosen to ensure that the reaction rate is linear over the desired time course. nih.gov

Incubation Time: The duration of the reaction is another important factor. For kinetic assays, measurements are taken at multiple time points to determine the initial rate of the reaction. nih.gov For endpoint assays, a fixed incubation time is chosen that allows for sufficient product formation to be detected accurately. abcam.com

A summary of typical reaction parameter considerations is provided in the table below.

ParameterConsiderationsTypical Range
pH Optimal activity and stability of the specific protease.4.0 - 8.5 oup.comnih.gov
Temperature Balance between enzyme activity and stability.25°C - 37°C oup.comacs.org
Enzyme Concentration Ensure initial rate is linear and measurable.Nanomolar (nM) to Micromolar (µM) range mdpi.comnih.gov
Substrate Concentration Dependent on the Km of the enzyme; often varied for kinetic analysis.Micromolar (µM) range acs.orgmdpi.com
Incubation Time Sufficient for measurable product formation; varies for kinetic vs. endpoint assays.Minutes to hours nih.govabcam.com

This compound is frequently used in quantitative kinetic analyses to determine the efficiency and substrate specificity of proteases. The continuous nature of the fluorometric assay allows for the precise measurement of initial reaction velocities at various substrate concentrations. nih.gov This data is then typically fitted to the Michaelis-Menten equation to determine key kinetic parameters.

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity.

The maximum velocity (Vmax) is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.

The catalytic constant (kcat) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated from Vmax and the enzyme concentration.

The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates. nih.gov

These kinetic parameters provide valuable insights into the enzyme's catalytic mechanism and its interaction with the this compound substrate. mdpi.com

The acquisition and interpretation of data from this compound assays follow established protocols in enzyme kinetics.

Data Acquisition: Data is typically collected using a spectrofluorometer or a fluorescence microplate reader. thermofisher.com These instruments allow for the continuous monitoring of fluorescence intensity over time. dewesoft.com Modern data acquisition systems can be automated to handle multiple samples simultaneously, which is particularly useful for high-throughput screening. dewesoft.comhbm.com The system records the fluorescence signal at set intervals, generating a time course of the reaction.

Data Interpretation: The raw fluorescence data is first converted into product concentration, often by using a standard curve generated with a known amount of the fluorescent product. The initial velocity (v0) of the reaction is then determined from the linear portion of the time course data.

For kinetic analysis, a series of initial velocities are measured at different substrate concentrations. This data can be plotted in various ways to determine Km and Vmax:

Michaelis-Menten Plot: A plot of initial velocity (v0) versus substrate concentration ([S]).

Lineweaver-Burk Plot: A double reciprocal plot of 1/v0 versus 1/[S]. nih.gov This plot linearizes the Michaelis-Menten equation, but can give undue weight to data points at low substrate concentrations.

Hanes-Woolf Plot: A plot of [S]/v0 versus [S].

Eadie-Hofstee Plot: A plot of v0 versus v0/[S]. nih.gov

Non-linear regression analysis of the Michaelis-Menten plot is now the most common and accurate method for determining kinetic parameters. sciopen.com The interpretation of these kinetic parameters allows researchers to understand the efficiency of the enzyme and how it is affected by inhibitors or mutations. nih.gov

Quantitative Kinetic Analysis Methodologies

High-Throughput Screening (HTS) Platforms Utilizing this compound

The fluorogenic properties of this compound make it an ideal substrate for high-throughput screening (HTS) of protease inhibitors. abcam.com HTS platforms are used to rapidly test large libraries of chemical compounds for their ability to inhibit a specific enzyme. stanford.eduresearchgate.net

In a typical HTS assay using this compound, the enzyme, substrate, and a test compound are mixed in the wells of a microtiter plate. abcam.com The fluorescence is then measured over time. Compounds that inhibit the protease will prevent or slow down the cleavage of this compound, resulting in a lower fluorescence signal compared to a control reaction without the inhibitor.

The use of automated liquid handling systems and robotic plate readers allows for the screening of thousands of compounds in a short period. thermofisher.comup.pt This approach has been instrumental in the discovery of new protease inhibitors for various therapeutic areas.

Key features of HTS platforms utilizing this compound include:

Miniaturization: Assays are performed in small volumes in 96-well or 384-well plates to conserve reagents and test compounds. abcam.com

Automation: Robotic systems handle the dispensing of reagents and the reading of plates, ensuring high throughput and reproducibility. dewpointx.com

Sensitive Detection: Fluorescence detection is highly sensitive, allowing for the use of low enzyme and substrate concentrations.

In Vitro Characterization of Enzyme Reaction Mechanisms

This compound is also a valuable tool for the detailed in vitro characterization of enzyme reaction mechanisms. nih.gov By systematically varying the reaction conditions and observing the effects on the cleavage of this substrate, researchers can gain insights into the catalytic process.

For example, the pH dependence of the kinetic parameters can reveal the ionization states of critical amino acid residues in the enzyme's active site. nih.gov The effect of temperature on the reaction rate can be used to determine the activation energy of the reaction.

Furthermore, modified versions of the this compound peptide can be synthesized to probe the substrate specificity of the enzyme. By changing the amino acids at different positions within the peptide sequence, researchers can identify the key residues that are recognized by the protease. acs.orgfrontiersin.org This information is crucial for understanding the structural basis of enzyme-substrate interactions and for the design of more specific substrates and inhibitors. The study of enzyme reaction mechanisms often involves a combination of kinetic analysis, structural biology, and computational modeling to build a comprehensive picture of how the enzyme functions. wordpress.comtum.de

Specificity Profiling and Target Identification with H Ala Pro Val Edans

Investigation of Protease Substrate Specificity Using H-Ala-Pro-Val-EDANS

Fluorogenic substrates are invaluable for determining the substrate specificity of proteases. The peptide sequence of the substrate can be systematically varied to probe the preferences of the enzyme's active site pockets (subsites). biorxiv.org The amino acid residues of the substrate are designated P1, P2, P3, etc., moving away from the scissile bond on the N-terminal side, and P1', P2', P3', etc., on the C-terminal side. These residues fit into corresponding S1, S2, S3 pockets of the protease. medcraveonline.com

By synthesizing a library of peptides based on the this compound scaffold but with different amino acids at each position, researchers can identify the optimal sequence for a given protease. For instance, the Ala-Pro-Val sequence itself is recognized by certain serine proteases. frontiersin.orgturkjps.org Studies on enzymes like the SARS-CoV Mpro have utilized such library approaches to map substrate preferences in detail, which is crucial for understanding the enzyme's biological role and for designing specific inhibitors. biorxiv.org The efficiency of cleavage for different sequences provides a detailed "fingerprint" of the protease's activity. biorxiv.org

Table 1: Hypothetical Substrate Specificity Profile of a Protease Using a Modified this compound Library This table illustrates how relative cleavage rates, determined by fluorescence, can map the preferences of a protease's binding pockets.

Substrate Sequence (P3-P2-P1)Relative Cleavage Rate (%)Implied Preference
Ala-Pro-Val -EDANS100%Prefers hydrophobic residue (Val) at P1
Ala-Pro-Leu -EDANS125%Strong preference for Leu at P1
Ala-Pro-Lys -EDANS15%Disfavors positive charge at P1
Ala-Pro-Ala -EDANS60%Tolerates smaller hydrophobic residue at P1
Gly -Pro-Val-EDANS75%Tolerates smaller residue at P3
Phe -Pro-Val-EDANS95%Tolerates large hydrophobic residue at P3

Characterization of Specific Enzyme Classes and Isoforms

Fluorogenic substrates are tailored to investigate distinct protease families by incorporating peptide sequences recognized by those enzymes.

Retroviral proteases, such as Human Immunodeficiency Virus type 1 (HIV-1) protease, are critical for viral maturation and are a major target for antiviral therapy. HIV-1 protease is an aspartic protease that cleaves specific sites in viral polyproteins. nih.gov FRET substrates containing the EDANS/DABCYL pair are widely used to assay its activity. nih.govasm.org A commonly used substrate for HIV-1 protease is not this compound, but a longer peptide that mimics a natural cleavage site, such as Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg. thermofisher.compnas.org Cleavage occurs between the tyrosine (Tyr) and proline (Pro) residues. medchemexpress.com Such assays are fundamental for determining the kinetic parameters of the enzyme and for evaluating the potency of antiviral drugs. nih.govthermofisher.com

Table 2: Kinetic Parameters of HIV-1 Protease with a Fluorogenic Substrate Data based on findings for the substrate Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg. thermofisher.compnas.org

HIV-1 SubtypeKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Subtype B103 ± 80.164 (as Vmax)~1.59 x 10³
Subtype C43 ± 40.10 ± 0.01~2.32 x 10³
Subtype A64 ± 80.14 ± 0.01~2.18 x 10³

Exploration of Other Serine and Cysteine Protease Families

The principles of using EDANS-based substrates extend to virtually all protease families, including serine and cysteine proteases, provided the correct peptide recognition sequence is used. medcraveonline.comresearchgate.net

Serine Proteases: This class includes enzymes like trypsin, chymotrypsin, and elastase. nih.gov They are involved in digestion, blood clotting, and inflammation. researchgate.net The peptide sequence MeO-Succinyl-Ala-Ala-Pro-Val is a well-established substrate for human neutrophil elastase. frontiersin.orgturkjps.org Therefore, a substrate like this compound would be a logical tool to investigate the activity of elastase and related enzymes. Assays using such substrates are employed to screen for inhibitors of inflammatory diseases. frontiersin.orgmdpi.com

Cysteine Proteases: This family includes papain-like proteases, cathepsins, and viral proteases like the SARS-CoV main protease (Mpro or 3CLpro). researchgate.netwikipedia.org These enzymes are crucial in host invasion by parasites and viral replication. wikipedia.org Fluorogenic peptides with an EDANS/DABCYL pair have been instrumental in characterizing the activity of SARS Mpro and screening for potent inhibitors, demonstrating the versatility of this assay system across different viral families. researchgate.net

Enzyme Inhibition Studies and Inhibitor Characterization

A primary application of assays using this compound and similar fluorogenic substrates is in the discovery and characterization of protease inhibitors. thermofisher.com By adding a potential inhibitor to the assay mixture, researchers can measure its effect on the rate of substrate cleavage. A reduction in the rate of fluorescence increase indicates inhibition.

This method allows for the determination of key inhibitory parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. This is a common measure of inhibitor potency. nih.gov

Kᵢ (Inhibition constant): A more fundamental measure of the binding affinity of the inhibitor to the enzyme. nih.govmdpi.com Kinetic studies with varying substrate and inhibitor concentrations can also reveal the mechanism of inhibition (e.g., competitive, non-competitive). nih.govmdpi.com

This approach has been central to the development of clinically approved protease inhibitors, including those targeting HIV. asm.orgnih.gov For example, the Kᵢ values of inhibitors like indinavir, ritonavir, and saquinavir (B1662171) against various HIV-1 protease subtypes have been determined using these fluorogenic assays. pnas.org

Table 3: Inhibition of HIV-1 Subtype B Protease by FDA-Approved Inhibitors Inhibition constants (Kᵢ) determined using fluorometric assays. Lower Kᵢ values indicate higher potency. Data compiled from multiple sources. asm.orgpnas.org

InhibitorKᵢ (nM)Class
Ritonavir~0.015 - 0.15Protease Inhibitor
Indinavir~0.32 - 0.53Protease Inhibitor
Saquinavir~0.12 - 0.17Protease Inhibitor
Nelfinavir~0.64Protease Inhibitor
Amprenavir~0.6Protease Inhibitor

Advanced Research Applications and Methodological Innovations with H Ala Pro Val Edans

Integration of H-Ala-Pro-Val-EDANS in Cellular and Subcellular Research Models (In Vitro Contexts)

The application of this compound and similar fluorogenic substrates extends to in vitro cellular and subcellular research models, providing insights into the complex spatial and temporal regulation of protease activity. These assays are crucial for understanding the role of proteases in various physiological and pathological processes.

In cellular research, these substrates are commonly used with cell lysates. Preparing a cell extract allows researchers to measure the total activity of a specific protease, like neutrophil elastase, within a cell population under various conditions. For example, cell lysates from cells stimulated with inflammatory agents can be incubated with this compound to quantify changes in elastase activity. This approach, however, does not provide information about the specific location of the enzymatic activity within the intact cell.

To investigate protease function within distinct subcellular compartments, researchers employ more sophisticated techniques. Subcellular fractionation, which separates organelles like the endoplasmic reticulum, mitochondria, and lysosomes, can be combined with fluorogenic substrate assays. sigmaaldrich.com By adding this compound to these isolated fractions, it is possible to determine the localization of active proteases. Furthermore, advancements in probe design have led to the development of cell-permeable substrates, which can enter living cells and report on enzymatic activity in real-time within their native environment. thermofisher.com While direct evidence for the subcellular use of this compound is specific to the experimental design, the principles established with other fluorogenic probes are applicable. For instance, modifying the peptide to enhance membrane permeability or attaching it to a cell-penetrating peptide would facilitate its entry into cells for monitoring intracellular protease activity. diva-portal.org

Research ModelApplication of this compound (or similar FRET substrate)Research Findings
Cell Lysates Measurement of total protease activity in a cell population.Allows for quantifying changes in enzyme activity in response to stimuli, inhibitors, or genetic modifications.
Subcellular Fractions Determination of protease activity within specific organelles (e.g., ER, lysosomes).Reveals the compartmentalization of active proteases, aiding in the understanding of their specific biological roles. sigmaaldrich.com
Intact Cells (In Vitro) Real-time monitoring of intracellular protease activity.Provides dynamic information on enzyme activation and function in a live-cell context, often requiring cell-permeable substrate derivatives. thermofisher.comnih.gov

Development of Multiplexed Enzymatic Assays

The need to analyze complex biological samples, where multiple proteases may be active simultaneously, has driven the development of multiplexed enzymatic assays. These assays allow for the simultaneous measurement of several enzyme activities in a single experiment, offering significant advantages in terms of throughput, cost, and sample consumption. usda.gov

Fluorogenic substrates like this compound are well-suited for integration into multiplexed platforms. One common approach involves using microfluidic devices where picoliter-sized droplets containing the sample are merged with droplets from a library of different FRET substrates. nih.gov Each substrate in the library, including specific sequences like Ala-Pro-Val for elastase, is designed to be selective for a particular protease. By tracking the fluorescence increase in thousands of these droplets simultaneously, a profile of multiple protease activities can be generated from a very small sample volume. nih.govscispace.com

Another strategy employs bead-based arrays. Here, different peptide substrates are attached to distinct sets of microspheres, which can be identified by a unique code (e.g., color or barcode). usda.gov When the bead library is incubated with a biological sample, the cleavage of a specific substrate on a bead results in a fluorescent signal associated with that particular bead type. This allows for the deconvolution of the signal and the quantification of multiple protease activities at once. The combination of different fluorophores and quenchers can also enable multiplexing by using distinct spectral channels for detection. rsc.org

These high-throughput methods are invaluable for systems biology studies, biomarker discovery, and inhibitor specificity profiling, providing a comprehensive picture of the proteolytic landscape in a given sample. usda.govnih.gov

Applications in Proteomics and Novel Enzyme Discovery Research

Functional proteomics aims to understand the roles of proteins in biological processes on a global scale. nautilus.bionih.gov Fluorogenic substrates are key tools in this field, particularly for the discovery and characterization of novel proteases and the determination of their substrate specificity. nih.gov

The discovery of new proteases, especially from genomic data, requires methods to rapidly identify their function and preferred substrates. acs.orgnih.gov Combinatorial libraries of fluorogenic peptides are a powerful tool for this purpose. These libraries contain thousands to millions of different peptide sequences coupled to a FRET pair. nih.govacs.org When a novel or uncharacterized enzyme is screened against such a library, the sequences that are efficiently cleaved produce a strong fluorescent signal. This "de-orphaning" process links a gene product to a specific proteolytic activity and provides initial information about its substrate preferences. The Ala-Pro-Val sequence within this compound represents one of many potential sequences in such a library, used to probe for elastase-like activity.

This approach can even be performed using crude cell extracts from cells engineered to express the recombinant enzyme, streamlining the discovery process. acs.orgnih.gov Once optimal substrates are identified, they can be used to develop high-throughput screening assays for identifying inhibitors, which is a critical step in drug discovery. acs.org Furthermore, techniques like CLiPS (Cellular Libraries of Peptide Substrates) display fluorogenic substrates on the surface of bacteria, allowing for high-throughput screening of substrate libraries using FACS (Fluorescence-Activated Cell Sorting) to profile protease specificity. pnas.org

Comparative Analysis with Alternative Fluorogenic Substrate Chemistries

The this compound substrate belongs to the class of FRET-based probes. The choice of fluorophore and quencher is critical for assay sensitivity and performance. A comparison with other common substrate chemistries highlights the relative advantages of different systems.

EDANS/DABCYL: This is a classic and widely used FRET pair. EDANS is the fluorophore (donor) and DABCYL is a non-fluorescent "dark" quencher (acceptor). mdpi.com The key advantage is that upon cleavage, there is no competing fluorescence from the acceptor, which leads to a high signal-to-noise ratio and a significant increase in fluorescence (up to 40-fold). lifetein.com Its main drawback is the UV excitation wavelength of EDANS (~340 nm), which can cause phototoxicity in live-cell imaging and may overlap with the autofluorescence of biological samples. lifetein.comthermofisher.com

Mca/Dnp: The (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore is often paired with the 2,4-dinitrophenyl (Dnp) quencher. This pair also operates on the FRET principle. bachem.com Compared to EDANS/DABCYL, the Mca/Dnp pair generally has a shorter wavelength fluorescence signal and may offer a lower fluorescence enhancement upon cleavage. stratech.co.uk However, the smaller size of these moieties can sometimes result in better enzyme affinity or turnover rates. stratech.co.uk

AMC- and AFC-Based Substrates: Substrates using 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) are not typically FRET-based. Instead, the fluorescence of the coumarin (B35378) group is inherently quenched when it is linked via an amide bond to the C-terminus of a peptide. rsc.orggoogle.com Proteolytic cleavage liberates the free aminocoumarin, which is highly fluorescent. bachem.comclinicaltrialsarena.com These are among the most common fluorogenic substrates, offering good sensitivity. AFC provides a spectral shift to slightly longer wavelengths compared to AMC. bachem.com

p-Nitroanilide (pNA) Substrates: These are chromogenic, not fluorogenic, substrates. The cleavage of the peptide from the p-nitroanilide group releases a yellow-colored product that can be measured by absorbance (~405-410 nm). rsc.orgnih.gov While simple and inexpensive, pNA-based assays are generally much less sensitive than fluorogenic assays and can be subject to interference from colored compounds in the sample. google.comnih.gov

Rhodamine 110 (R110) Substrates: These substrates are based on the highly fluorescent rhodamine 110 dye. The dye is rendered non-fluorescent by linking peptides to both of its amino groups. Enzymatic cleavage occurs in two steps, first producing a fluorescent monoamide and then the even more fluorescent R110. thermofisher.com This two-step release can result in very high sensitivity, and its excitation/emission in the visible spectrum reduces interference from biological autofluorescence. thermofisher.com

Substrate ChemistryPrincipleFluorophore/ChromophoreQuencherTypical Ex/Em (nm)Key Features
EDANS/DABCYL FRETEDANSDABCYL~340 / ~490High quenching efficiency; non-fluorescent quencher; UV excitation. lifetein.combachem.com
Mca/Dnp FRETMcaDnp~325 / ~392Smaller size may improve kinetics; shorter wavelength signal. bachem.comstratech.co.uk
AMC-based Decaging7-Amino-4-methylcoumarinN/A (Amide bond)~360 / ~460Widely used; good sensitivity; release of fluorescent product. google.comclinicaltrialsarena.com
AFC-based Decaging7-Amino-4-trifluoromethylcoumarinN/A (Amide bond)~400 / ~505Similar to AMC but with longer wavelength emission. bachem.com
pNA-based Colorimetricp-NitroanilineN/A (Amide bond)Abs. ~405Simple, inexpensive, but lower sensitivity than fluorogenic methods. google.comnih.gov
R110-based DecagingRhodamine 110N/A (Bis-amide)~496 / ~520Very high sensitivity; visible light excitation reduces autofluorescence. thermofisher.com

Limitations and Future Directions in H Ala Pro Val Edans Research

Methodological Considerations and Potential Assay Interferences

The utility of H-Ala-Pro-Val-EDANS in protease assays is dependent on careful experimental design and an awareness of potential confounding factors. The core principle of the assay relies on the cleavage of the peptide by a specific protease, which separates the 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) fluorophore from a quenching molecule, typically 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL), leading to an increase in fluorescence. thermofisher.cominterchim.fr This process, known as Förster Resonance Energy Transfer (FRET), is highly distance-dependent. nih.govnih.gov

Several factors can interfere with the accuracy of these assays. One significant consideration is the potential for inner filter effects , where high concentrations of the fluorophore can lead to self-quenching or absorption of the excitation light, resulting in a non-linear relationship between fluorescence and substrate cleavage. interchim.fr Therefore, it is crucial to work within a concentration range where fluorescence intensity is directly proportional to the amount of cleaved substrate.

Another point of concern is the presence of contaminating proteases in crude biological samples like cell lysates or culture media. rndsystems.com These enzymes may also cleave the this compound substrate, leading to an overestimation of the activity of the protease of interest. To mitigate this, control experiments using specific inhibitors or antibodies against the target enzyme are essential to confirm that the observed activity is indeed from the intended protease. rndsystems.com

Furthermore, the chemical environment of the assay, including pH and the presence of certain compounds, can influence both the enzyme's activity and the fluorescence of EDANS. For instance, the pH optimum for the enzymatic reaction should be determined and maintained throughout the assay. nih.gov It is also important to consider that some compounds can exhibit intrinsic fluorescence , contributing to background signal and reducing the assay's sensitivity. interchim.frnih.gov To address this, running parallel assays with unlabeled peptide substrates and using mass spectrometry for detection can help identify false positives arising from compound fluorescence. nih.gov

Finally, the physical properties of the substrate itself, such as solubility, can be a limiting factor. The hydrophobicity of the fluorophore and quencher can sometimes lead to poor solubility of the peptide, restricting the usable concentration range in assays. acs.org

Strategies for Enhanced Fluorogenic Probe Design and Development

Building upon the foundational principles of FRET-based substrates like this compound, researchers are exploring innovative strategies to create more sensitive, specific, and versatile fluorogenic probes. These advancements aim to overcome the limitations of traditional probes and expand their applications in complex biological systems.

A key area of development is the creation of ratiometric fluorescent probes . Unlike traditional "turn-on" probes where fluorescence intensity at a single wavelength is measured, ratiometric probes exhibit a shift in the emission wavelength upon cleavage. rsc.org This provides a built-in self-calibration, making the assay less susceptible to variations in probe concentration, excitation light intensity, and environmental factors. rsc.org

Another promising approach involves the use of Aggregation-Induced Emission (AIE) . AIE-based probes are designed with fluorophores, known as AIEgens, that are non-emissive when freely dissolved but become highly fluorescent upon aggregation. rsc.orgnih.gov In the context of protease sensing, an AIEgen can be linked to a peptide substrate. Upon cleavage by the target protease, the AIEgen-containing fragments aggregate, leading to a significant increase in fluorescence. rsc.org This strategy offers the potential for high signal-to-noise ratios.

The development of chemically activatable fluorogenic probes represents another significant advance. rsc.org These probes exist in a non-fluorescent state and are chemically transformed into a fluorescent species upon reaction with a specific target. This can be achieved through bioorthogonal reactions, where a quencher moiety on the probe is chemically removed upon target interaction, thereby restoring fluorescence. rsc.org

Furthermore, the synthesis of fluorogenic substrates is being improved. Traditional solution-phase synthesis can be time-consuming and challenging. acs.org The development of solid-phase peptide synthesis (SPPS) on a resin with an anchored fluorescent dye offers a more efficient and automatable method for creating libraries of fluorogenic probes. acs.org This allows for rapid screening of different peptide sequences to identify optimal substrates for specific proteases.

The choice of the fluorophore-quencher pair is also critical. While the EDANS/DABCYL pair is common, exploring other pairs with better spectral overlap and higher quantum yields can lead to more sensitive assays. nih.govacs.org For instance, replacing EDANS with fluorophores that have longer emission wavelengths can minimize background fluorescence from biological samples. nih.gov

StrategyPrincipleAdvantages
Ratiometric Probes Change in emission wavelength upon cleavage.Self-calibrating, less sensitive to environmental factors. rsc.org
Aggregation-Induced Emission (AIE) Fluorophores (AIEgens) become emissive upon aggregation after cleavage.High signal-to-noise ratio. rsc.orgnih.gov
Chemically Activatable Probes Fluorescence is "turned on" by a specific chemical reaction with the target.High specificity and potential for in vivo imaging. rsc.org
Solid-Phase Synthesis Efficient synthesis of probe libraries on a solid support.Faster development of optimized substrates. acs.org
Optimized FRET Pairs Selection of fluorophores and quenchers with improved spectral properties.Increased sensitivity and reduced background. nih.govacs.org

Emerging Research Avenues and Untapped Potential in Enzymology

The continuous refinement of fluorogenic substrates like this compound and the development of novel probe technologies are opening up new frontiers in enzymology. These tools are moving beyond simple in vitro activity assays and are being applied to understand the complex roles of proteases in health and disease.

One of the most exciting emerging areas is the use of these probes for in vivo imaging of protease activity . Near-infrared fluorescence (NIRF) substrates, which are quenched fluorescent peptides that can be detected in living animals, are being used to monitor the activity of proteases in real-time. nih.gov This allows for the non-invasive study of disease processes such as cancer and inflammation, where proteases play a critical role.

The development of highly specific substrates is also enabling the functional analysis of individual proteases within complex proteolytic pathways . nih.gov Many protease families have members with overlapping substrate specificities, making it challenging to dissect their individual functions. By designing substrates that are selectively cleaved by a single protease, researchers can begin to unravel the specific contributions of each enzyme to a biological process. nih.gov

Furthermore, there is a growing interest in applying these technologies to drug discovery . Fluorogenic substrates are widely used in high-throughput screening (HTS) campaigns to identify novel protease inhibitors. nih.gov The development of more sensitive and robust assays will accelerate the discovery of new therapeutic agents for a wide range of diseases.

The field of N-terminomics , which focuses on the global identification of protein N-termini, is another area where fluorogenic substrates can have a significant impact. mdpi.comresearchgate.net By identifying the cleavage sites of proteases on a proteome-wide scale, researchers can gain a deeper understanding of protease substrate specificity and the downstream consequences of proteolytic events. mdpi.com

Finally, the integration of fluorogenic probes with other advanced technologies, such as microfluidics and single-molecule imaging, holds immense promise. biorxiv.org These approaches could enable the study of enzyme kinetics at an unprecedented level of detail and provide new insights into the regulation of protease activity in individual cells.

The journey from the foundational this compound substrate to the next generation of smart probes highlights a dynamic and innovative field. As these tools become more sophisticated, they will undoubtedly continue to illuminate the intricate world of enzymology and drive discoveries with significant biomedical impact. amegroups.orgresearchgate.net

Q & A

Q. What are the optimal experimental conditions for using H-Ala-Pro-Val-EDANS in protease activity assays?

  • Methodological Answer : To determine optimal conditions, systematically vary pH (5.0–8.0), temperature (25–37°C), and ionic strength (e.g., 50–200 mM NaCl) while monitoring fluorescence intensity (λex = 340 nm, λem = 490 nm). Use kinetic assays with purified proteases (e.g., thrombin) to establish linearity of signal over time. Include positive controls (e.g., known protease inhibitors) and validate via Michaelis-Menten kinetics . Example Table:
ParameterTest RangeOptimal Value
pH5.0–8.07.4
Temperature25–37°C37°C
[Substrate]1–50 µM10 µM

Q. How does the stability of this compound under various buffer conditions affect assay reproducibility?

  • Methodological Answer : Prepare aliquots of this compound in buffers (e.g., Tris-HCl, PBS) at varying pH levels and store at -20°C, 4°C, and room temperature. Assess degradation via HPLC or fluorescence decay over 72 hours. Use accelerated stability studies (e.g., 40°C for 24 hours) to predict long-term stability. Buffer additives (e.g., 0.1% BSA) may reduce adsorption losses .

Q. What methods are recommended for quantifying EDANS fluorescence in kinetic studies, and how to minimize interference?

  • Methodological Answer : Use a microplate reader or fluorometer with kinetic mode for continuous monitoring. Correct for inner-filter effects by diluting samples to OD340 < 0.1. Subtract background fluorescence from buffer and enzyme-only controls. For high sensitivity, employ time-resolved fluorescence or paired quenching controls (e.g., DABCYL) to validate FRET efficiency .

Advanced Research Questions

Q. How can conflicting kinetic data obtained using this compound in different studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published KmK_m and VmaxV_{max} values, comparing buffer composition, enzyme sources (e.g., recombinant vs. native), and detection instruments. Use statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases. Replicate key experiments under standardized conditions to isolate variables (e.g., EDTA contamination affecting metalloprotease activity) .

Q. What strategies are effective in optimizing the signal-to-noise ratio when using this compound in high-throughput screening?

  • Methodological Answer : Pre-incubate plates to equilibrate temperature and reduce edge effects. Use low-volume assays (≤50 µL) to minimize reagent costs. Optimize quenching by testing alternative quenchers (e.g., QXL™520) or dual-labeling techniques. Apply Z’-factor validation (Z>0.5Z’ > 0.5) to confirm assay robustness across 96/384-well plates .

Q. How do variations in enzyme concentration impact the interpretation of cleavage efficiency data with this compound?

  • Methodological Answer : Perform serial dilutions of enzyme (e.g., 0.1–100 nM) to establish linear ranges for activity. Use progress curve analysis to distinguish between substrate depletion and inhibition. For non-linear kinetics, apply models like Morrison’s equation for tight-binding inhibitors. Validate with orthogonal methods (e.g., MALDI-TOF MS for cleavage products) .

Q. What computational tools are suitable for modeling the interaction between this compound and target proteases?

  • Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger) with crystal structures of proteases (e.g., PDB: 1KTS for thrombin). Parameterize EDANS fluorescence properties using quantum mechanics/molecular mechanics (QM/MM) simulations. Validate binding poses via mutagenesis studies (e.g., Ala-scanning of protease active sites) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using alternative substrates (e.g., H-D-Phe-Pip-Arg-pNA) to confirm specificity. Discrepancies may arise from fluorophore photobleaching or protease isoforms .
  • Open Science Practices : Share raw fluorescence datasets and HPLC chromatograms via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.